molecular formula C14H18ClNO2 B5033895 5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5033895
M. Wt: 267.75 g/mol
InChI Key: ZJJNIUBIMNOBCI-UHFFFAOYSA-N
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Description

5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as CHIR-99021, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

CHIR-99021 is a potent and selective inhibitor of 5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, an enzyme that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. This compound is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation, cancer development, and neurodegenerative diseases. By inhibiting this compound, CHIR-99021 promotes the activation of the Wnt/β-catenin signaling pathway, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects, including the promotion of stem cell self-renewal and pluripotency, inhibition of cancer cell growth and sensitization to chemotherapy, promotion of neuron survival and differentiation, and improvement of cognitive function. CHIR-99021 has also been shown to regulate glycogen metabolism, gene expression, and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its potency and selectivity as a 5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibitor. This makes it a valuable tool for studying the Wnt/β-catenin signaling pathway and its role in various cellular processes. However, CHIR-99021 has some limitations as well. It is a relatively expensive compound, and its synthesis method is complex and time-consuming. In addition, CHIR-99021 has been shown to have some off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on CHIR-99021. One direction is to study its potential applications in tissue engineering and regenerative medicine. CHIR-99021 has been shown to promote the self-renewal and pluripotency of stem cells, which may have implications for the development of novel therapies for various diseases. Another direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CHIR-99021 has been shown to promote neuron survival and differentiation, which may have implications for the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the off-target effects of CHIR-99021 and its potential implications for experimental results.

Synthesis Methods

The synthesis of CHIR-99021 involves a multi-step process that starts with the reaction of 2,6-dimethylbenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2,6-dimethylphenyl)acetate. This compound is then reacted with cyclohexylmagnesium bromide to form ethyl 2-(2,6-dimethylphenyl)-2-cyclohexylacetate. The final step involves the reaction of ethyl 2-(2,6-dimethylphenyl)-2-cyclohexylacetate with phthalimide and potassium carbonate to form CHIR-99021.

Scientific Research Applications

CHIR-99021 has been extensively studied for its potential applications in various fields, including stem cell research, cancer research, and neurodegenerative disease research. In stem cell research, CHIR-99021 has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, CHIR-99021 has been shown to promote the survival and differentiation of neurons and improve cognitive function.

Properties

IUPAC Name

5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6,10-12H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNIUBIMNOBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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